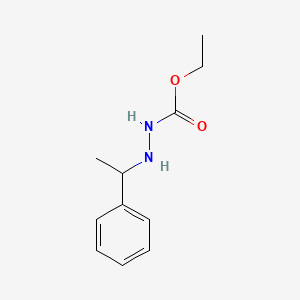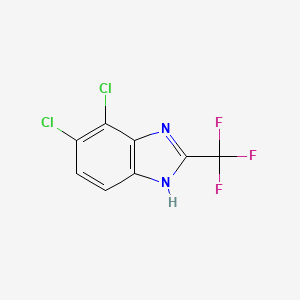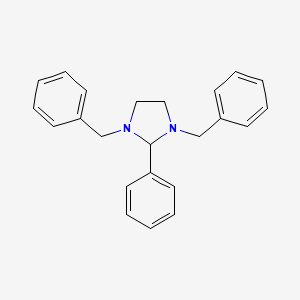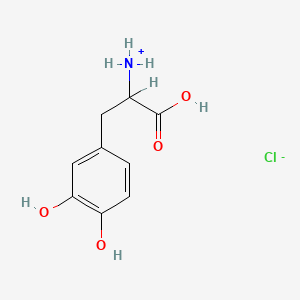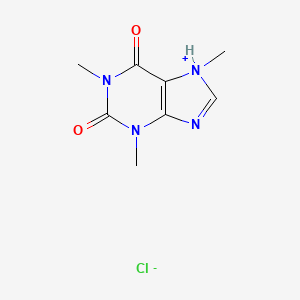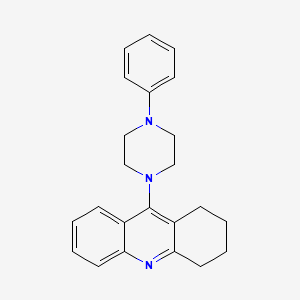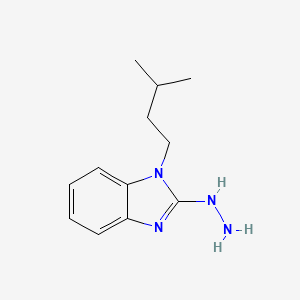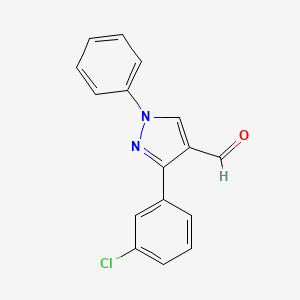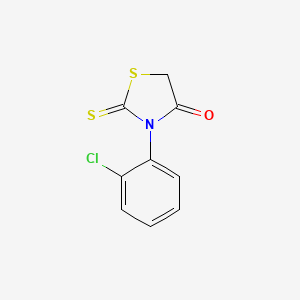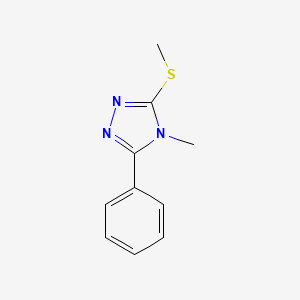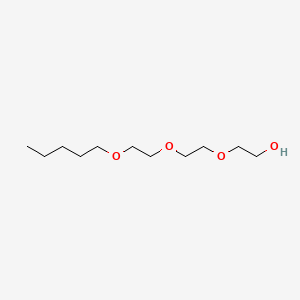
n-Pentyltrioxyethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Pentyltrioxyethylene is an organic compound with the molecular formula C11H24O4This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyltrioxyethylene typically involves the reaction of ethylene oxide with n-pentanol in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of n-pentanol, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to n-pentanol under controlled temperature and pressure conditions. Catalysts such as sodium or potassium hydroxide are often used to facilitate the reaction .
化学反应分析
Types of Reactions
n-Pentyltrioxyethylene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Halides and amines.
科学研究应用
n-Pentyltrioxyethylene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
作用机制
The mechanism of action of n-Pentyltrioxyethylene involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and stabilizer. Additionally, its ether linkages provide flexibility and hydrophilicity, enhancing its solubility in aqueous and organic solvents .
相似化合物的比较
Similar Compounds
2-[2-(2-Phenoxyethoxy)ethoxy]ethanol: Similar in structure but contains a phenyl group instead of a pentyl group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methoxy group instead of a pentyl group.
Uniqueness
n-Pentyltrioxyethylene is unique due to its specific combination of ether and alcohol functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring both solubility and stability .
属性
CAS 编号 |
25961-91-5 |
|---|---|
分子式 |
C11H24O4 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-[2-(2-pentoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C11H24O4/c1-2-3-4-6-13-8-10-15-11-9-14-7-5-12/h12H,2-11H2,1H3 |
InChI 键 |
PLLUGRGSPQYBKB-UHFFFAOYSA-N |
SMILES |
CCCCCOCCOCCOCCO |
规范 SMILES |
CCCCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


